molecular formula C17H14N4S2 B2851949 6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-92-1

6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2851949
CAS No.: 868966-92-1
M. Wt: 338.45
InChI Key: QLVOALARBUEHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a bicyclic heterocyclic scaffold combining a triazole ring fused with pyridazine. Key structural features include:

  • Position 6: A [(3-methylphenyl)methyl]sulfanyl substituent, enhancing lipophilicity and influencing receptor interactions. Synthetic routes for analogous compounds involve hydrazine intermediates (e.g., 6-hydrazinyl derivatives) reacting with aromatic aldehydes or acylating agents .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-12-4-2-5-13(10-12)11-23-16-8-7-15-18-19-17(21(15)20-16)14-6-3-9-22-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVOALARBUEHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Attachment of the Methylphenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the methylphenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-{[(3-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The thiophene and methylphenylmethylsulfanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name R3 Substituent R6 Substituent Key Properties Reference
Target Compound Thiophen-2-yl 3-Methylbenzylsulfanyl Lipophilic (logP ~3.5 estimated); potential CNS activity due to thiophene moiety. N/A
TPA023 2-Fluorophenyl 2-Ethyl-1,2,4-triazolylmethoxy Non-sedating anxiolytic; selective GABAA α2/α3 agonist (EC50 = 20 nM) .
3-[(4-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl) Thiophen-2-yl 4-Chlorobenzylsulfanyl Higher ClogP (~4.0); antifungal activity (MIC = 12.5 µg/mL vs. C. albicans) .
6-(Furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl) Pyridin-3-ylmethylsulfanyl Furan-2-yl Moderate solubility (11.2 µg/mL at pH 7.4); unconfirmed antimicrobial activity .
6-Hydrazinyl-3-aryl derivatives Arylidene groups Hydrazinyl Intermediate for further functionalization; used in synthesis of bioactive analogs .

Key Trends and Insights

Substituent Effects on Bioactivity :

  • Thiophen-2-yl at R3 : Enhances π-π interactions with aromatic residues in receptors (e.g., GABAA). Analogous thiophene-containing compounds show CNS activity .
  • Sulfanyl Groups at R6 : Benzylsulfanyl groups (e.g., 3-methyl or 4-chloro) improve membrane permeability but may reduce solubility. Chlorinated variants (e.g., 4-chlorobenzyl) increase antifungal potency .

Pharmacological Selectivity :

  • TPA023’s 2-ethyl-triazolylmethoxy group confers subtype selectivity for GABAA α2/α3 over α1, minimizing sedation .
  • Thiophen-2-yl derivatives may lack this selectivity but could target microbial enzymes (e.g., fungal CYP51) .

Synthetic Flexibility :

  • The hydrazinyl intermediate (3a–c) enables diversification via condensation with aldehydes or ketones .
  • Pd-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl/heteroaryl groups at R6 .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound TPA023 3-[(4-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl)
Molecular Weight 379.47 g/mol 407.41 g/mol 358.86 g/mol
Calculated logP (ClogP) ~3.5 2.8 ~4.0
Aqueous Solubility Low (<10 µg/mL) Moderate Low (<5 µg/mL)
Metabolic Stability Moderate High Low (CYP2C9 substrate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.